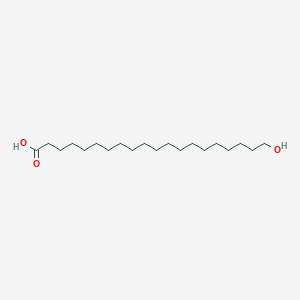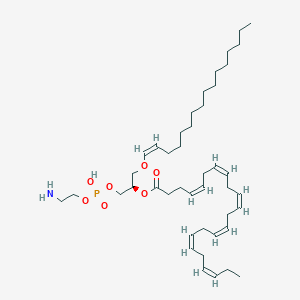
9-Dodecenoic acid
Descripción general
Descripción
9-dodecenoic acid is a dodecenoic acid having its double bond in the 9-position.
Aplicaciones Científicas De Investigación
1. Biosynthesis in Plants
9-Dodecenoic acid, also known as traumatin, plays a significant role in plant biosynthesis. Research has shown that in plants, substances like 9-hydroxy-12-oxo-(10E)-dodecenoic acid are derived from traumatin through enzymatic and nonenzymatic processes. This has implications for understanding the in vivo existence and physiological significance of these products in plants (Noordermeer et al., 2000).
2. Formation of Hydroxynonenal
9-Dodecenoic acid is involved in the formation of 4-hydroxy-2E-nonenal (4-HNE), a significant cytotoxic product of lipid peroxidation. This process involves the intermediate formation of 9-hydroperoxylinoleic acid and 3Z-nonenal in plant extracts, highlighting the complex biochemical pathways in which 9-dodecenoic acid participates (Schneider et al., 2001).
3. Role in DNA Adduct Formation
The compound 9,12-dioxo-10(E)-dodecenoic acid, derived from the oxidation of 9-dodecenoic acid, is involved in the formation of etheno DNA adducts. This is significant in understanding the mechanisms of DNA damage and mutation, potentially implicating 9-dodecenoic acid in broader biological processes related to oxidative stress (Lee et al., 2005).
4. Involvement in Stress Responses
9-Dodecenoic acid derivatives, such as 12-oxo-(9Z )-dodecenoic acid, have been studied for their role in plant responses to stress, including wounding and herbivory. These studies underscore the importance of these derivatives in regulating stress responses in plants (Kallenbach et al., 2011).
5. Biotransformation in Industrial Applications
9-Dodecenoic acid can be transformed into industrially relevant carboxylic acids and lactones via biocatalysis, demonstrating its potential in industrial applications. This research contributes to the preparation of hydroxy fatty acids, unsaturated carboxylic acids, and lactones from renewable unsaturated fatty acids (Oh et al., 2015).
Propiedades
Número CAS |
2382-40-3 |
|---|---|
Nombre del producto |
9-Dodecenoic acid |
Fórmula molecular |
C12H22O2 |
Peso molecular |
198.3 g/mol |
Nombre IUPAC |
(E)-dodec-9-enoic acid |
InChI |
InChI=1S/C12H22O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h3-4H,2,5-11H2,1H3,(H,13,14)/b4-3+ |
Clave InChI |
FKLSONDBCYHMOQ-ONEGZZNKSA-N |
SMILES isomérico |
CC/C=C/CCCCCCCC(=O)O |
SMILES |
CCC=CCCCCCCCC(=O)O |
SMILES canónico |
CCC=CCCCCCCCC(=O)O |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

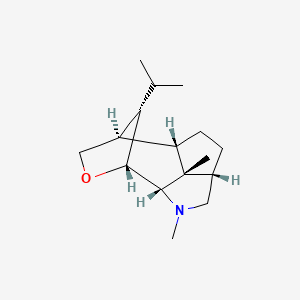


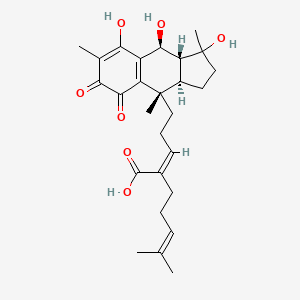
![(4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-3-[(3S,5R)-5-[4-(methylaminomethyl)phenyl]pyrrolidin-3-yl]sulfanyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid;dihydrochloride](/img/structure/B1234884.png)
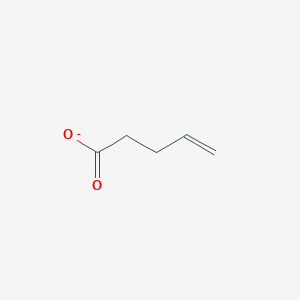

![2-[Hydroxy-(4-phenylphenyl)methyl]-3-methyl-6-propan-2-yl-1-cyclohexanone](/img/structure/B1234888.png)

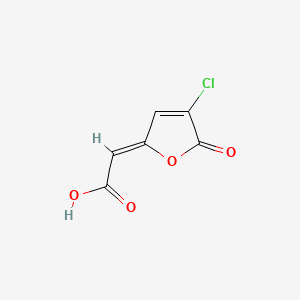
![1-hexadecanoyl-2-[(Z)-octadec-9-enoyl]-sn-glycero-3-cytidine 5'-diphosphate](/img/structure/B1234896.png)
